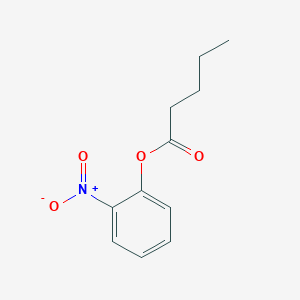

O-Nitrophenyl valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

O-Nitrophenyl valerate can be synthesized through the esterification of valeric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

O-Nitrophenyl valerate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Aplicaciones Científicas De Investigación

O-Nitrophenyl valerate is widely used in scientific research due to its role as a model substrate for esterase and lipase activity assays. These assays are crucial in studying enzyme kinetics and mechanisms, as well as in screening for enzyme inhibitors .

In chemistry , this compound is used to study the catalytic properties of various enzymes and to develop new catalytic systems . In biology , it is employed in enzymatic assays to investigate the activity of esterases and lipases in different organisms . In medicine , the compound is used in drug discovery and development to screen for potential enzyme inhibitors that could serve as therapeutic agents . In industry , this compound is used in the production of biosensors and bioassays for environmental monitoring and quality control .

Mecanismo De Acción

The mechanism of action of O-Nitrophenyl valerate involves its hydrolysis by esterases or lipases. The enzyme binds to the ester bond of this compound, facilitating its cleavage to produce valeric acid and 4-nitrophenol . The hydrolysis reaction is typically monitored by measuring the release of 4-nitrophenol, which can be detected spectrophotometrically due to its characteristic absorbance .

Comparación Con Compuestos Similares

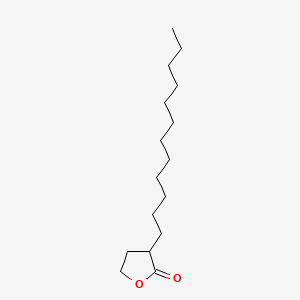

O-Nitrophenyl valerate is similar to other nitrophenyl esters such as 4-nitrophenyl acetate, 4-nitrophenyl butyrate, and 4-nitrophenyl palmitate . These compounds are also used as substrates in enzymatic assays to measure esterase and lipase activity. this compound is unique in its specific application for studying the activity of esterases and lipases that act on medium-chain fatty acid esters .

Similar Compounds

- 4-Nitrophenyl acetate

- 4-Nitrophenyl butyrate

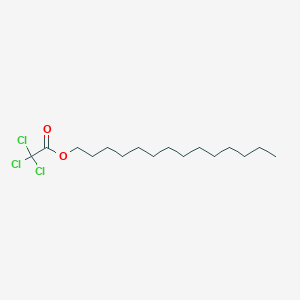

- 4-Nitrophenyl palmitate

- 4-Nitrophenyl caproate

- 4-Nitrophenyl decanoate

- 4-Nitrophenyl dodecanoate

- 4-Nitrophenyl myristate

These compounds vary in the length of their fatty acid chains, which can influence their reactivity and suitability for different enzymatic assays .

Propiedades

Fórmula molecular |

C11H13NO4 |

|---|---|

Peso molecular |

223.22 g/mol |

Nombre IUPAC |

(2-nitrophenyl) pentanoate |

InChI |

InChI=1S/C11H13NO4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3 |

Clave InChI |

TXLDZAACLLESTQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)